Product packaging for (5-Methyl-2-phenylfuran-3-yl)methanol(Cat. No.:CAS No. 183210-33-5)

(5-Methyl-2-phenylfuran-3-yl)methanol

Cat. No.: B071745
CAS No.: 183210-33-5
M. Wt: 188.22 g/mol
InChI Key: VZFFMWAZPODJRX-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenylfuran-3-yl)methanol is a high-purity furan derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol, serves as a versatile building block for the synthesis of more complex molecules. Research Applications: As a substituted furan, this compound is part of a class frequently found in pharmaceuticals and bioactive natural products. Its structure makes it a valuable precursor in nucleophilic substitution reactions for producing various 2,5-disubstituted furans, which are core structures in drug discovery efforts . Furan derivatives are investigated for their potential in developing substances with diverse biological activities. Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with care: it may cause skin and serious eye irritation, and be harmful if inhaled, swallowed, or in contact with skin . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O2 B071745 (5-Methyl-2-phenylfuran-3-yl)methanol CAS No. 183210-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-phenylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFFMWAZPODJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570755
Record name (5-Methyl-2-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183210-33-5
Record name (5-Methyl-2-phenylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 2 Phenylfuran 3 Yl Methanol and Analogues

Direct Synthesis Approaches to (5-Methyl-2-phenylfuran-3-yl)methanol

Direct synthesis approaches commence with a furan (B31954) derivative that already possesses the core 5-methyl-2-phenylfuran structure or a closely related analogue. The primary challenge lies in the selective introduction or modification of a functional group at the C3 position to yield the desired methanol (B129727) moiety.

A common and effective strategy for installing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid derivative, such as an ester or an amide. This two-step approach involves first synthesizing the C3-carboxy functionalized furan, followed by its reduction.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of carbonyl compounds, including esters and amides, to their corresponding alcohols. adichemistry.commasterorganicchemistry.com Unlike sodium borohydride, LiAlH₄ is strong enough to reduce carboxylic acids and their derivatives. chemistrysteps.comlibretexts.org The synthesis of this compound can be achieved by the LiAlH₄ reduction of a suitable precursor like 2-methyl-5-phenylfuran-3-carboxamide (B2363900) or a corresponding ester.

The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the amide or ester. youtube.com For an ester, this leads to an intermediate aldehyde which is immediately further reduced to the primary alcohol. masterorganicchemistry.com In the case of an amide, the reaction mechanism is slightly different, ultimately cleaving the carbon-oxygen double bond entirely to form an amine; however, for the synthesis of an alcohol, an ester or the carboxylic acid itself is the more direct precursor. adichemistry.commasterorganicchemistry.com The reduction of 2-methyl-5-phenylfuran-3-carboxylic acid or its ester derivative with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, yields this compound. chemistrysteps.comic.ac.uk

Table 1: LiAlH₄ Reduction of 2-Methyl-5-phenylfuran-3-carboxylic Acid Ester

Precursor Reagent Solvent Product
Methyl 2-methyl-5-phenylfuran-3-carboxylateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)This compound

This strategy involves starting with a 2,5-disubstituted furan and introducing the required functional group at the C3 position. The success of this approach hinges on achieving high regioselectivity.

Introducing a methanol group at a specific position on an existing furan ring typically requires a two-step sequence: C-C bond formation followed by functional group transformation. A plausible route is the formylation of 2-methyl-5-phenylfuran (B12895050) at the C3 position, followed by the reduction of the resulting aldehyde. The Vilsmeier-Haack reaction, for instance, could be employed for formylation, though regioselectivity between the C3 and C4 positions would need to be controlled.

A more directed approach involves metallation of the furan ring. The reaction of 2-methyl-5-phenylfuran with a strong base like n-butyllithium can lead to deprotonation at the C3 position. The resulting 3-furyllithium intermediate can then be trapped with an electrophile such as formaldehyde (B43269) (HCHO). This sequence regiospecifically installs the hydroxymethyl group at the desired C3 position.

Table 2: Regiospecific Functionalization via Lithiation

Starting Material Step 1 Reagents Step 2 Reagent Product
2-Methyl-5-phenylfurann-Butyllithium, THFFormaldehyde (HCHO)This compound

The synthesis of the starting material, 2-methyl-5-phenylfuran, relies on established methods for furan substitution. Modern cross-coupling reactions are particularly effective for this purpose. For instance, a dihalofuran, such as 2,5-dibromofuran, can serve as a scaffold.

The phenyl group can be introduced at the C2 position via a Suzuki or Stille cross-coupling reaction, using phenylboronic acid or a phenylstannane, respectively, in the presence of a palladium catalyst. Subsequently, the methyl group can be installed at the C5 position using a similar palladium-catalyzed cross-coupling reaction with an appropriate methylating agent. rsc.org Alternatively, direct C-H activation/alkylation methods are emerging as powerful tools for substituting furan rings, potentially allowing for a more atom-economical synthesis. nih.gov

Table 3: Furan Substitution via Palladium-Catalyzed Cross-Coupling

Furan Precursor Reaction Type Coupling Partner Catalyst Resulting Substituent
2-Bromo-5-methylfuranSuzuki CouplingPhenylboronic acidPd(PPh₃)₄Phenyl at C2
2-Bromo-5-phenylfuranKumada CouplingMethylmagnesium bromidePdCl₂(dppf)Methyl at C2

Targeted Functionalization of Pre-formed Furan Rings

Indirect Synthetic Routes via Furan Ring Formation

Indirect routes construct the substituted furan ring from acyclic precursors, building the desired substitution pattern into the molecule during the cyclization step. Numerous named reactions exist for furan synthesis, with the Paal-Knorr synthesis being one of the most fundamental, involving the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

For this compound, a suitable acyclic precursor would be a 1,4-dicarbonyl compound appropriately substituted to yield the final product. For example, a domino reaction of β-keto compounds with vinyl dichlorides or an iron(III) chloride-catalyzed reaction of propargylic acetates with enoxysilanes followed by cyclization are modern methods that offer pathways to highly substituted furans. organic-chemistry.org These methods provide flexibility in introducing the required methyl, phenyl, and hydroxymethyl (or a precursor) groups by selecting appropriately functionalized starting materials.

Table 4: General Approach for Indirect Furan Synthesis

Synthetic Strategy Key Precursors General Description
Paal-Knorr Furan SynthesisSubstituted 1,4-dicarbonyl compoundAcid-catalyzed dehydration and cyclization of a 1,4-dicarbonyl.
FeCl₃-catalyzed CyclizationPropargylic acetate (B1210297) and enoxysilaneFormation of a γ-alkynyl ketone intermediate followed by acid-catalyzed cyclization. organic-chemistry.org

Metal-Catalyzed Cyclization Reactions for Substituted Furan Scaffolds

Transition metal-catalyzed reactions have become powerful tools for constructing substituted furan rings, often providing high efficiency, regioselectivity, and mild reaction conditions. nih.govacs.org Catalysts based on gold, copper, and palladium are particularly prominent in the synthesis of diverse furan derivatives. organic-chemistry.orgnih.gov

Gold and copper catalysts have emerged as highly effective for the synthesis of substituted furans through various cyclization and annulation strategies. organic-chemistry.org These methods often involve the activation of alkynes, allenes, or other unsaturated systems to trigger ring closure. nih.gov

Gold-catalyzed reactions frequently proceed through the cycloisomerization of substrates containing both an alkyne and a nucleophilic group, such as allenyl ketones or propargylic alcohols. nih.govscilit.com For instance, the combination of triazole-gold (TA-Au) and copper catalysts facilitates a one-pot, three-step cascade reaction involving propargyl alcohol and an alkyne to produce di-, tri-, and tetrasubstituted furans in good to excellent yields. organic-chemistry.orgacs.orgnih.gov This process involves an initial alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and a final allene-ketone cyclization. organic-chemistry.org

Copper-catalyzed annulations provide a facile and efficient route to multisubstituted furan derivatives under mild conditions. rsc.orgrsc.org One such strategy involves the annulation of ketones with alkynoates, catalyzed by copper(I) salts with an external oxidant like benzoyl peroxide. rsc.orgrsc.org This approach proceeds via C(sp³)–H bond functionalization and offers an environmentally friendly method for accessing furan scaffolds from readily available substrates. rsc.org Another copper-mediated method achieves the annulation of alkyl ketones with α,β-unsaturated carboxylic acids, providing a regio-defined pathway to 2,3,5-trisubstituted furans. acs.org

Table 1: Examples of Gold- and Copper-Catalyzed Furan Syntheses

Catalyst System Starting Materials Product Type Reference
Triazole-Au / Cu(OTf)₂ Propargyl alcohol, Alkyne Di-, tri-, and tetrasubstituted furans organic-chemistry.org
Cu(I) salts / Benzoyl Peroxide Ketone, Alkynoate Multisubstituted furans rsc.org
Copper-mediated Alkyl ketone, α,β-Unsaturated carboxylic acid 2,3,5-Trisubstituted furans acs.org

Palladium catalysis offers a highly efficient pathway for synthesizing a wide range of 2,5-disubstituted furans. organic-chemistry.orgacs.org A valuable route involves the reaction of readily available alkyl 3-oxo-6-heptynoates with aryl halides. acs.org This reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.org

The proposed mechanism for this transformation involves several steps:

Syn addition: A σ-arylpalladium complex, formed from the aryl halide, adds across the carbon-carbon triple bond of the heptynoate. acs.org

Cyclization: Nucleophilic attack by the oxygen of the carbonyl group onto the palladium atom forms a six-membered palladacycle. acs.org

Reductive Elimination: The elimination of Pd(0) species occurs. acs.org

Isomerization: A final base-catalyzed isomerization of the resulting alkylidene furan derivatives yields the stable 2,5-disubstituted furan. acs.org

This methodology is particularly effective with aryl halides that possess electron-withdrawing substituents. acs.org Furthermore, sequential phosphine-palladium catalysis, integrating a Michael addition and a Heck cyclization, has been developed for the preparation of various polyalkyl furans from functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Furans

Catalyst Starting Materials Key Features Reference
Pd(PPh₃)₄ Alkyl 3-oxo-6-heptynoate, Aryl halide Efficient with electron-withdrawing groups on aryl halide acs.org
Pd(OAc)₂ / Phosphine (Z)-β-halo allylic alcohol, Activated alkyne Sequential Michael-Heck reaction for polyalkyl furans nih.gov

Condensation and Annulation Reactions for Polysubstituted Furans

Classical condensation and annulation reactions remain cornerstone methodologies for the synthesis of the furan core. rsc.org These methods, including the Paal–Knorr and Feist–Benary syntheses, typically involve the formation of a furan ring from acyclic precursors through dehydration and cyclization steps. wikipedia.orgresearchgate.netwikipedia.org

The Paal–Knorr synthesis is one of the most fundamental and widely used methods for preparing substituted furans, pyrroles, and thiophenes. wikipedia.orgyoutube.com The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgresearchgate.netorganic-chemistry.org

The reaction is typically carried out with protic acids like sulfuric acid or hydrochloric acid, or under anhydrous conditions using a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.org The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org The subsequent dehydration of the resulting hemiacetal intermediate leads to the formation of the aromatic furan ring. wikipedia.org The versatility of this method is enhanced by the numerous ways to synthesize the requisite 1,4-dicarbonyl precursors. researchgate.netorganic-chemistry.org Microwave-assisted Paal-Knorr reactions have also been developed to facilitate a regiocontrolled synthesis of polysubstituted furans. researchgate.net

The Feist–Benary synthesis is a condensation reaction that produces substituted furan compounds from the reaction between an α-halo ketone and a β-dicarbonyl compound. wikipedia.orgresearchgate.netambeed.com The reaction is generally catalyzed by a base, such as ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.org

The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate. quimicaorganica.org This enolate then acts as a nucleophile, attacking the α-carbon of the α-halo ketone and displacing the halide in a nucleophilic substitution. wikipedia.orgquimicaorganica.org The resulting intermediate subsequently undergoes a base-catalyzed intramolecular cyclization and dehydration to yield the final furan product. researchgate.netquimicaorganica.org This method is particularly effective for generating furans that contain a carbonyl group at the C-3 position. researchgate.net

A direct and effective strategy for synthesizing structurally diverse polysubstituted furans involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters. rsc.org This method allows for the preparation of furans with one to three carboxylate groups in moderate to good yields. rsc.org

The reaction between dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates proceeds through a tandem sequence:

Michael Addition: The sulfur ylide adds to one of the electrophilic carbons of the acetylenic ester. rsc.org

Intramolecular Nucleophilic Addition: A subsequent intramolecular nucleophilic attack occurs. rsc.org

4π Ring Opening: The intermediate undergoes a 4π electrocyclic ring opening. rsc.org

Intramolecular Michael Addition and Elimination: A final intramolecular Michael addition followed by the elimination of dimethyl sulfide (B99878) yields the polysubstituted furan. rsc.org

This approach provides a straightforward route to various furan-3,4-dicarboxylates, furan-3-carboxylates, and other highly functionalized furan derivatives from safe and readily available starting materials. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzoyl peroxide
Potassium carbonate
Tetrakis(triphenylphosphine)palladium(0)
Sulfuric acid
Hydrochloric acid
Phosphorus pentoxide
Ammonia
Pyridine

Retrosynthetic Analysis for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials through a series of hypothetical "disconnections."

The most apparent disconnection in the target molecule, this compound, is the C-C bond between the furan ring and the methanol carbon. However, a more strategic approach involves a functional group interconversion (FGI) of the hydroxymethyl group to a more stable and synthetically accessible precursor, such as a carboxylic acid or its ester. This leads to the precursor, methyl 2-methyl-5-phenylfuran-3-carboxylate.

A primary disconnection strategy for the furan ring itself would be based on established furan syntheses like the Paal-Knorr or Feist-Benary methods.

Paal-Knorr Retrosynthesis: This approach disconnects the furan ring to a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For methyl 2-methyl-5-phenylfuran-3-carboxylate, this would lead to a substituted 1,4-diketone precursor.

Feist-Benary Retrosynthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgquimicaorganica.org Disconnecting the target molecule via this pathway would yield an α-haloketone and a β-ketoester.

Based on the strategic disconnections, the key synthons and their corresponding synthetic equivalents can be identified.

Paal-Knorr Approach:

A logical disconnection of the furan ring of methyl 2-methyl-5-phenylfuran-3-carboxylate would break the C2-C3 and C4-C5 bonds, leading to a 1,4-dicarbonyl synthon.

Key Synthon: A 1,4-dicarbonyl compound with appropriate substituents.

Synthetic Equivalent: The corresponding stable 1,4-diketone, which can be synthesized through various methods.

Feist-Benary Approach:

This disconnection breaks the C2-O and C3-C4 bonds of the furan ring.

Key Synthons: An enolate of a β-ketoester and an α-haloketone.

Synthetic Equivalents:

Ethyl benzoylacetate (for the phenyl and ester moieties).

Chloroacetone (for the methyl and methylene (B1212753) moieties).

The following table outlines the synthons and their real-world synthetic equivalents for the Feist-Benary synthesis of a precursor to this compound.

SynthonChargePosition on Furan PrecursorSynthetic Equivalent
Ph-C(O)-CH-C(O)ORNegative (enolate)C2-C3-C4Ethyl benzoylacetate
CH3-C(O)-CH2-Positive (carbocation)C5 and methyl groupChloroacetone

Functional group interconversion is a crucial tactic in retrosynthesis, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction or to introduce reactivity at a specific position. imperial.ac.uk

In the synthesis of this compound, a key FGI is the reduction of a carboxylate group at the C3 position to the final hydroxymethyl group. The retrosynthetic pathway would therefore involve:

Target Molecule <= [FGI: Reduction] <= Methyl 2-methyl-5-phenylfuran-3-carboxylate

The forward synthesis would involve the formation of the substituted furan ring with a carboxylate group at the C3 position, followed by a reduction step. This is often a preferred strategy as the electron-withdrawing nature of the carboxylate group can influence the regioselectivity of the furan ring formation and the ester can be readily reduced to the alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). nih.govorganic-chemistry.org

Green Chemistry Principles in the Synthesis of Furan Methanol Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan derivatives, particularly from biorenewable sources, is an active area of research in this field.

A key aspect of green chemistry is the use of renewable feedstocks. Lignocellulosic biomass, which is abundant and non-edible, is a prime source for producing furan precursors like furfural (B47365) (from C5 sugars like xylose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars like fructose (B13574) and glucose). nih.govmdpi.comresearchgate.net These platform molecules can then be converted into a wide array of valuable furan derivatives. scilit.com

The conversion of carbohydrates into furans typically involves acid-catalyzed dehydration. scispace.comrsc.org

Biorenewable FeedstockKey Furan PrecursorTypical Conversion Conditions
Xylose (from Hemicellulose)FurfuralAcid catalysis (e.g., H2SO4, solid acids)
Fructose, Glucose (from Cellulose)5-Hydroxymethylfurfural (HMF)Acid catalysis (e.g., mineral acids, zeolites, ionic liquids)

The use of these bio-derived platform molecules represents a sustainable alternative to petroleum-based starting materials for the synthesis of furan-containing compounds. nih.gov

The development of efficient and recyclable catalysts is central to green synthetic methodologies. For the conversion of biomass to furan derivatives, significant research has focused on replacing homogeneous mineral acids with more sustainable alternatives to minimize corrosion, waste generation, and separation costs.

Types of Sustainable Catalysts for Furan Derivative Synthesis:

Heterogeneous Solid Acids: Materials like sulfonated carbons, zeolites, and niobium-based catalysts offer advantages in terms of easy separation and reusability. nih.govfrontiersin.org For instance, sulfonated graphitic carbon nitride has been shown to be a highly acidic and stable organo-catalyst for converting carbohydrates into furanics. nih.gov

Ionic Liquids (ILs): ILs can act as both solvents and catalysts for the dehydration of carbohydrates to HMF and furfural. nih.gov Their low vapor pressure and thermal stability are advantageous, although their synthesis and recovery need to be efficient for large-scale applications.

Non-Noble Metal Catalysts: To reduce reliance on expensive and scarce precious metals (like Pd, Pt, Ru), catalysts based on more abundant metals such as copper, nickel, and iron are being developed for various transformations of furan derivatives, including hydrogenation and oxidation reactions. nih.gov

The following table summarizes some sustainable catalytic systems used in the synthesis of furan derivatives from biomass.

Catalyst TypeExampleApplicationAdvantages
Heterogeneous Solid AcidSulfonated Graphitic Carbon NitrideCarbohydrate to Furfural/HMFRecyclable, stable at high temperatures. nih.gov
ZeolitesH-beta, H-YAromatization of furan derivativesShape selectivity, strong Brønsted acidity. rsc.org
Ionic Liquids1-(alkylsulfonic)-3-methylimidazolium chlorideCarbohydrate to HMF/FurfuralCan act as both solvent and catalyst. nih.gov
Non-Noble Metal CatalystCopper-based catalystsHydrogenation of furfuralLower cost, abundant. nih.gov

By integrating biorenewable feedstocks with sustainable catalytic systems, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, paving the way for more environmentally benign chemical production.

Solvent-Free or Environmentally Benign Solvent Approaches

In alignment with the principles of green chemistry, significant research has been directed toward developing synthetic routes for furan derivatives that minimize or eliminate the use of hazardous organic solvents. researchgate.net These approaches not only reduce the environmental impact but also can lead to improved reaction efficiency, simplified purification processes, and reduced costs. oatext.com Methodologies such as solvent-free reactions, often assisted by microwave irradiation, and the use of environmentally benign solvents like water or ionic liquids, have been successfully applied to the synthesis of various functionalized furans. researchgate.netmdpi.comresearchgate.net

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, directly addressing the waste and hazards associated with traditional solvents. cem.com Microwave irradiation has emerged as a powerful tool for promoting organic reactions in the absence of a solvent. oatext.commdpi.org This technique offers rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net For instance, microwave-assisted Diels-Alder reactions of furan and substituted furans with acetylenic dienophiles have been shown to produce multi-substituted furans in high yields within minutes under solventless conditions. mdpi.org Another solvent-free approach involves mechanochemistry, where mechanical force is used to induce chemical reactions. A mechanochemical Cannizzaro disproportionation reaction has been used for the simultaneous synthesis of 5-hydroxymethyl-2-furoic acid and 2,5-dihydroxymethylfuran from 5-hydroxymethylfurfural (HMF) with quantitative conversions in just five minutes. researchgate.net

The replacement of volatile and toxic organic solvents with environmentally benign alternatives is another critical strategy. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. One-pot synthetic routes to polysubstituted aromatic compounds from furfurals have been developed in water, proceeding through a reaction cascade without the need for organic solvents for either the reaction or purification. researchgate.netrsc.org Nature-sourced catalysts, such as magnesium oxide (MgO) and chitosan, have been employed for the synthesis of functionalized furan derivatives from glucose in water, highlighting a sustainable approach that emulates natural processes. mdpi.com

Ionic liquids (ILs) have also gained attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.com They can serve as both the solvent and catalyst, and their immiscibility with many organic solvents allows for straightforward product extraction and catalyst recycling. An environmentally friendly synthesis of polysubstituted furans has been achieved through a gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization in an ionic liquid. mdpi.com The gold catalyst dissolved in the ionic liquid layer could be recovered and reused multiple times without a significant loss of activity. mdpi.com Similarly, Brønsted acid ionic liquids have been used as recyclable catalysts for the synthesis of furans from 3,3-disubstituted oxetanes in water, providing excellent yields under mild conditions. sci-hub.se

The following tables summarize key research findings in the application of these green methodologies to the synthesis of furan analogues.

Table 1: Solvent-Free Synthesis of Furan Analogues

Furan Derivative/AnalogueReactantsCatalyst/ConditionsTimeYieldReference
Substituted Furan Carboxylic EstersFuran, Acetylenic DienophilesMicrowave IrradiationMinutesHigh mdpi.org
2,5-dihydroxymethylfuran (DHMF)5-Hydroxymethylfurfural (HMF)Mechanochemical (Mortar & Pestle), NaOH5 minQuantitative researchgate.net
Acrylonitrile Functionalized HMF5-Hydroxymethylfurfural, MalononitrileMg(OH)₂ / 60 °C3 h~90% academie-sciences.fr
2,5-Bis(hydroxymethyl)furan (BHMF)5-Hydroxymethylfurfural (HMF)Solvent-free hydrogenation, Co-NC-600 catalyst, 5 MPa H₂4 h>90% nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by measuring the vibrations of its bonds. For (5-Methyl-2-phenylfuran-3-yl)methanol, one would expect to observe characteristic vibrational modes corresponding to the O-H group of the alcohol, C-H bonds in the methyl and phenyl groups, C-O stretching in the furan (B31954) ring and alcohol, and the various vibrations of the furan and phenyl rings. However, no specific experimental spectra or peak assignments have been published.

Infrared (IR) Spectroscopy

No publicly accessible IR spectra or associated data tables for this compound are available.

Raman Spectroscopy

There is no available research detailing the Raman spectroscopic analysis of this compound.

Chromatographic Methods for Purification and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would depend on the compound's volatility and thermal stability. Despite the importance of these methods, specific protocols for this compound have not been documented in the available literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

No established HPLC methods, including details on columns, mobile phases, flow rates, or detection wavelengths for the purity assessment of this compound, have been found in a review of scientific databases.

Gas Chromatography (GC) for Volatile Furan Derivatives

While GC is a common method for analyzing volatile furan derivatives, no specific GC conditions (e.g., column type, temperature program, detector) for the analysis of this compound are available in published research.

Computational and Theoretical Chemistry Studies on 5 Methyl 2 Phenylfuran 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide insights into molecular geometries, energies, and reactivity patterns.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

In a typical DFT study, the geometry of a molecule like (5-Methyl-2-phenylfuran-3-yl)methanol would be optimized to predict bond lengths, bond angles, and dihedral angles. For instance, studies on furan (B31954) and its derivatives have successfully employed DFT to determine their structural parameters. Theoretical calculations on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) have shown that the C2-O1-C5 bond angle in the furan ring slightly decreases with the addition of methyl groups. globalresearchonline.net The optimized geometry is crucial for accurately calculating other molecular properties.

Energy calculations using DFT provide the total electronic energy of the molecule, which can be used to determine its stability and to calculate the thermodynamics of chemical reactions. For example, the reaction energies and energy barriers for the hydrogenation and ring-opening of furan on a palladium surface have been extensively studied using DFT, providing a detailed potential energy surface for these transformations. rsc.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for Furan Derivatives (Note: This table presents hypothetical data for this compound based on general knowledge of furan chemistry, as specific computational data is unavailable.)

Parameter Furan 2-Methylfuran This compound (Hypothetical)
C2=C3 Bond Length (Å) 1.361 1.365 ~1.370
C3–C4 Bond Length (Å) 1.431 1.430 ~1.432
C2–O1 Bond Length (Å) 1.362 1.364 ~1.365

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.orgacadpubl.eu The energy and spatial distribution of these orbitals provide significant insights into a molecule's reactivity and the pathways of chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 2: Representative Frontier Molecular Orbital Energies for Furan Derivatives (Note: The values for this compound are hypothetical and for illustrative purposes only.)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Furan -6.40 1.50 7.90
2-Phenylfuran -5.95 -0.85 5.10

Analysis of Global and Local Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity, Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. researchgate.netchemrxiv.org These descriptors help in understanding and predicting the chemical behavior of molecules in various reactions.

Global reactivity descriptors provide information about the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η).

Local reactivity descriptors , such as Fukui functions , identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of molecules and the pathways of chemical reactions. psu.edudpi-proceedings.com

For this compound, MD simulations could be employed to explore its conformational landscape. The molecule has rotational freedom around the bonds connecting the phenyl ring to the furan ring and the hydroxymethyl group to the furan ring. MD simulations would reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them.

MD simulations are also used to study reaction pathways, particularly in complex systems like solutions or biological environments. For instance, reactive MD simulations have been used to investigate the pyrolysis of furan resin, providing insights into the evolution of molecular structures during the process. psu.edu Such simulations could, in principle, be applied to study the reactions of this compound, such as its oxidation or degradation, by modeling the bond-breaking and bond-forming events over time.

Potential Energy Surface (PES) Exploration for Transition States and Reaction Intermediates

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rsc.orgresearchgate.net Exploration of the PES is crucial for understanding chemical reactions, as it allows for the identification of stable molecules (minima), transition states (saddle points), and reaction intermediates.

For a reaction involving this compound, a PES would be constructed by calculating the energy of the system at various points along the reaction coordinate. This would reveal the energy profile of the reaction, including the activation energy (the energy difference between the reactants and the transition state) and the energies of any intermediates.

For example, DFT calculations have been used to map the PES for the hydrogenation and ring-opening of furan. rsc.orgresearchgate.net These studies identified the transition states for each elementary step and determined the most favorable reaction pathways. A similar approach for this compound could elucidate the mechanisms of its reactions, such as the dehydration of the alcohol group or electrophilic substitution on the furan or phenyl rings.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. globalresearchonline.netrsc.org These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. A study on substituted furans established a linear correlation between the net atomic charges on the ring carbons and their 13C NMR chemical shifts. rsc.org For this compound, theoretical prediction of its 1H and 13C NMR spectra would aid in the assignment of experimental signals.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's IR spectrum. These calculated frequencies are often scaled to better match experimental values. A theoretical study on furan and its methyl derivatives provided detailed assignments of their vibrational modes. globalresearchonline.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. For furan and its derivatives, the main absorption is typically a π→π* transition. globalresearchonline.net

By comparing the theoretically predicted spectra with experimental data, the accuracy of the computational model can be validated, and a deeper understanding of the molecule's structure and electronic properties can be achieved.

Charge Distribution and Bonding Analysis

As no specific studies are available, this section remains unwritten. A theoretical investigation would be necessary to generate the data for the following illustrative tables.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: The following data is illustrative and not based on actual research findings.)

AtomAtomic Charge (e)
O (furan)-0.25
O (hydroxyl)-0.65
C2 (furan)+0.15
C3 (furan)-0.10
C5 (furan)+0.05
C (phenyl, attached to furan)+0.08
C (methyl)-0.20
H (hydroxyl)+0.40

Table 2: Hypothetical Bond Lengths and Angles for this compound (Note: The following data is illustrative and not based on actual research findings.)

Bond/AngleValue
C2-O (furan)1.37 Å
C3-C (methanol)1.51 Å
C-O (hydroxyl)1.43 Å
O-H (hydroxyl)0.96 Å
Angle (C2-C3-C(methanol))128°
Angle (C3-C-O)112°

Future computational research on this specific molecule would be required to populate these tables with accurate data and provide a detailed discussion on its electronic and bonding characteristics.

Research Applications and Synthetic Utility of 5 Methyl 2 Phenylfuran 3 Yl Methanol

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The strategic placement of functional groups on (5-Methyl-2-phenylfuran-3-yl)methanol makes it a valuable synthon for the assembly of complex organic molecules. The furan (B31954) moiety itself can be considered a masked 1,4-dicarbonyl compound, which can be revealed through hydrolytic ring cleavage. acs.org Furthermore, the furan ring can act as a diene in cycloaddition reactions, providing a pathway to intricate polycyclic systems. acs.org

The hydroxymethyl group at the C-3 position offers a reactive handle for chain extension, introduction of new functional groups, or connection to other molecular fragments. The phenyl and methyl substituents at the C-2 and C-5 positions, respectively, provide steric and electronic influence, directing the regioselectivity of further reactions and contributing to the final molecular architecture and its physical properties, such as solubility and crystallinity. Organic synthesis strategies can leverage these features to build complex natural product analogues or novel pharmaceutical scaffolds. numberanalytics.com

Derivatization to Form Other Functionalized Furan Compounds

The primary alcohol of this compound is a key site for derivatization, allowing for its conversion into a variety of other functionalized furan compounds with distinct chemical properties and reactivity.

The hydroxymethyl group can be readily converted into an ester functionality through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification transforms the alcohol into a group that can be used as a protecting group or to introduce specific functionalities. Mild and efficient esterification methods, such as the Steglich esterification using a carbodiimide (B86325) coupling agent (e.g., DCC) and a catalyst (e.g., DMAP), are well-suited for this transformation, particularly with sensitive substrates.

Table 1: Examples of Furan-3-ylmethyl Esters Derived from this compound

Carboxylic Acid Reagent Resulting Ester Product Potential Application/Significance
Acetic Anhydride (5-Methyl-2-phenylfuran-3-yl)methyl acetate (B1210297) Common protecting group, intermediate
Benzoic Acid (5-Methyl-2-phenylfuran-3-yl)methyl benzoate Used in materials science, introduces aromaticity
Acrylic Acid (5-Methyl-2-phenylfuran-3-yl)methyl acrylate Monomer for polymer synthesis
Glycine (protected) (5-Methyl-2-phenylfuran-3-yl)methyl glycinate Building block for peptides and biologically active molecules

Conversion of the hydroxymethyl group to a halomethyl group creates a highly reactive electrophilic center, prime for nucleophilic substitution reactions. rsc.org This two-step sequence significantly broadens the synthetic utility of the parent alcohol. The alcohol can be converted to the corresponding bromide or chloride using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The resulting halomethylfuran is a potent alkylating agent but can be unstable. Modern techniques, such as microflow technology, allow for the rapid in situ generation of these reactive intermediates, which are immediately consumed in a subsequent reaction with a nucleophile. rsc.org This approach minimizes degradation and undesired side reactions like dimerization. rsc.org A wide range of nucleophiles, including amines, thiols, and azides, can be used to introduce diverse functional groups. rsc.orgresearchgate.net

Table 2: Products of Nucleophilic Substitution on (3-Halomethyl-5-methyl-2-phenylfuran)

Nucleophile Reagent Example Product Class
Amine Pyrrolidine 3-(Pyrrolidin-1-ylmethyl) furan
Thiol Sodium thiophenoxide 3-(Phenylthiomethyl) furan
Azide Sodium Azide 3-(Azidomethyl) furan
Cyanide Sodium Cyanide (5-Methyl-2-phenylfuran-3-yl)acetonitrile
Malonate Diethyl malonate Diethyl 2-((5-methyl-2-phenylfuran-3-yl)methyl)malonate

Building Block in Heterocyclic Synthesis beyond Furans

The furan ring is not merely a stable aromatic system but a versatile precursor for other heterocyclic structures. Its relatively low resonance energy compared to benzene (B151609) makes it susceptible to reactions that involve dearomatization. acs.org

One of the most powerful transformations is the acid-catalyzed ring-opening, which converts the furan into a 1,4-dicarbonyl compound. acs.orgrsc.org This intermediate can then be cyclized with various reagents to form different five- or six-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyridazines, while reaction with primary amines or ammonia (B1221849) can lead to the formation of pyrroles.

Furthermore, the furan ring can participate as the 4π component in Diels-Alder reactions. wikipedia.orgnih.gov While the phenyl group at the C-2 position influences the electronics and sterics of the diene system, cycloadditions with potent dienophiles can produce oxabicyclo[2.2.1]heptane adducts. These adducts serve as complex and rigid scaffolds that can be further elaborated, for example, by cleavage of the oxygen bridge to reveal highly functionalized cyclohexane (B81311) derivatives, which are key intermediates in the synthesis of complex natural products. acs.org

Precursor for Advanced Materials and Polymers (focus on chemical synthesis aspect)

The hydroxymethyl functionality of this compound allows it to act as a monomer for step-growth polymerization. Furan-based polymers are of significant interest as they can be derived from renewable resources and often exhibit desirable properties like high thermal stability. wikipedia.orgdigitellinc.com

Similar to its simpler analogue, furfuryl alcohol, this compound can undergo acid-catalyzed polycondensation. wikipedia.orggeorganics.sk The reaction proceeds through the formation of carbocation intermediates at the C-5 position, followed by electrophilic substitution, linking the furan units primarily through methylene (B1212753) bridges. The presence of the phenyl and methyl substituents would be expected to modify the properties of the resulting polymer, potentially increasing its thermal stability, altering its solubility, and affecting its morphology compared to resins made from unsubstituted furfuryl alcohol. The resulting cross-linked thermosetting resins are known for their chemical resistance and thermal stability. wikipedia.orgdigitellinc.com

Additionally, the molecule can be modified to create other types of monomers. For example, esterification with acrylic acid (as mentioned in 6.2.1) would produce a vinyl monomer suitable for chain-growth polymerization. The synthesis of furan-based polyesters, polyamides, and epoxy resins is an active area of research, aiming to replace petroleum-based plastics with more sustainable alternatives. nih.govresearchgate.net

Future Research Directions and Challenges

Development of More Atom-Economical and Selective Synthetic Routes

A primary challenge in contemporary synthesis is the development of atom-economical reactions, which maximize the incorporation of atoms from starting materials into the final product. researchgate.netacs.org Traditional multi-step syntheses of polysubstituted furans often generate significant waste, particularly in the form of salts from coupling reactions involving organometallic reagents and halides. acs.org Future research will focus on creating more direct and waste-free pathways to (5-Methyl-2-phenylfuran-3-yl)methanol.

Promising strategies include transition-metal-catalyzed cycloisomerization reactions and cycloadditions that construct the furan (B31954) ring with 100% atom economy. acs.orgresearchgate.net For instance, methods starting from readily available propargyl alcohols and terminal alkynes can selectively produce polysubstituted furans where water is the only byproduct, or in some cases, achieve complete atom economy. acs.orgorganic-chemistry.org Another innovative approach involves the intramolecular ring opening of aziridines, a metal-free method that retains all atoms from the starting material in the final furan product. researchgate.netacs.org The application and adaptation of such methodologies to the specific substitution pattern of this compound represent a significant but rewarding challenge. The goal is to devise synthetic routes that are not only efficient in yield but also inherently green by minimizing waste generation. catalysis-summit.com

Starting MaterialsReaction TypeKey FeaturesAtom Economy
Propargyl alcohols, Terminal alkynesCycloisomerizationHigh selectivity, readily available materialsHigh (water is often the only byproduct) or 100% acs.org
Dialkyl 2-(aziridin-2-ylmethylene)malonateIntramolecular Ring OpeningMetal-free, mild conditions100% researchgate.netacs.org
1,4-diketonesPaal-Knorr SynthesisClassic cyclization/dehydrationHigh, but requires specific diketone precursor numberanalytics.compharmaguideline.com

Deeper Mechanistic Understanding of Complex Transformational Pathways

While numerous methods exist for synthesizing furans, the underlying mechanisms of more complex transformations are not always fully understood. numberanalytics.com A deeper mechanistic insight into the formation of the substituted furan ring is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For a molecule like this compound, understanding the intricate pathways of its synthesis can prevent the formation of undesired isomers or byproducts.

Future research will likely employ advanced spectroscopic techniques and kinetic studies to elucidate reaction intermediates and transition states. For example, in metal-catalyzed reactions, understanding the catalytic cycle—including oxidative addition, reductive elimination, and intermediate complex formation—is paramount. nih.gov Similarly, in acid-catalyzed cyclizations, identifying the specific roles of Brønsted or Lewis acids and characterizing reactive intermediates can lead to more rational catalyst design. nih.govmdpi.com Studies on the transformation of furan precursors, such as the acid-catalyzed rearrangement of 2-(3-oxoalkyl)furans, reveal how the geometry of intermediates can dramatically alter reactivity and product distribution, highlighting the need for precise mechanistic knowledge. nih.gov This fundamental understanding is essential for troubleshooting existing synthetic routes and for the rational design of novel, more efficient pathways.

Integration of Advanced Computational Methods for Predictive Synthesis and Reactivity

Computational chemistry has emerged as a powerful tool in modern organic synthesis, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel molecules without costly and time-consuming laboratory experiments. researchgate.net For this compound, the integration of advanced computational methods presents a significant opportunity. Quantum chemical studies can be used to calculate the thermodynamic stability and electronic properties of the furan ring and its derivatives, providing insights into its reactivity. researchgate.net

Future work will leverage Density Functional Theory (DFT) and other high-level computational models to:

Predict Reaction Pathways: By modeling the energy profiles of potential synthetic routes, researchers can identify the most energetically favorable pathways, thus guiding experimental design. acs.org

Elucidate Mechanisms: Computational studies can map out transition states and reaction intermediates that are often difficult to detect experimentally, providing a complete picture of the reaction mechanism. nih.gov

Design Catalysts: Advanced modeling can help in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of specific furan isomers.

The synergy between computational prediction and experimental validation will accelerate the discovery of novel and efficient syntheses for this compound and its derivatives, reducing the reliance on empirical screening and trial-and-error approaches. researchgate.net

Exploration of New Catalytic Systems for Sustainable Production

The production of fine chemicals is increasingly scrutinized for its environmental impact, leading to a demand for more sustainable catalytic systems. frontiersin.org The synthesis of this compound is no exception. A major challenge is the reliance on catalysts based on precious or toxic metals like palladium, rhodium, and silver. researchgate.net While effective, these metals are costly and can leave trace impurities in the final product. researchgate.net

Future research is actively directed towards the exploration of catalysts based on more abundant, less toxic, and cheaper earth-abundant metals such as iron, copper, and nickel. nih.gov Furthermore, the field of heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recyclability, which are crucial for industrial-scale production. nih.gov The development of solid acid organo-catalysts, for example, provides a metal-free alternative for converting biomass-derived carbohydrates into furanics. nih.gov Designing robust and recyclable catalysts that can efficiently mediate the specific bond formations required for the synthesis of this compound is a key objective for achieving a truly sustainable production process. catalysis-summit.comnih.gov

Catalyst TypeAdvantagesChallenges
Noble Metals (Pd, Pt, Ru)High activity and selectivityHigh cost, potential toxicity, limited availability nih.gov
Earth-Abundant Metals (Fe, Cu, Ni)Low cost, abundant, lower toxicityOften lower activity, potential for metal leaching nih.gov
Heterogeneous CatalystsEasy separation, recyclability, suitable for continuous flowCan have lower activity than homogeneous counterparts nih.gov
Organo-catalystsMetal-free, avoids metal contaminationMay require higher catalyst loading or harsher conditions nih.gov

Expanding the Scope of Derivatization Reactions for Novel Synthetic Targets

The value of this compound as a chemical intermediate is intrinsically linked to its potential for further chemical modification. The hydroxylmethyl group (-CH₂OH) at the 3-position is a versatile functional handle that allows for a wide range of derivatization reactions. Expanding the scope of these reactions is crucial for accessing novel synthetic targets with potentially valuable biological or material properties.

Future research will focus on developing novel and selective methods to transform the hydroxymethyl group and functionalize other positions on the furan ring. Key areas of exploration include:

Selective Oxidation: Converting the primary alcohol to an aldehyde or carboxylic acid to serve as a precursor for condensation or amidation reactions.

Substitution Reactions: Transforming the alcohol into a leaving group to allow for nucleophilic substitution, introducing a variety of new functionalities.

C-H Functionalization: Directly modifying the C-H bonds on the furan or phenyl rings to introduce new substituents without the need for pre-functionalized starting materials. mdpi.com

Polymerization: Using the furan diene system in Diels-Alder reactions or the alcohol group as a monomer unit for creating advanced polymers and materials. numberanalytics.com

The challenge lies in achieving high selectivity, particularly when multiple reactive sites are present in the molecule. Developing a robust toolbox of derivatization reactions will unlock the full potential of this compound as a versatile building block for constructing more complex molecular architectures. researchgate.netacs.org

Q & A

Q. Basic Characterization

  • NMR:
    • ¹H NMR: A singlet at δ 2.3 ppm (3H, CH₃), a doublet at δ 6.1–6.3 ppm (furan protons), and a broad peak at δ 4.5–5.0 ppm (OH) .
    • ¹³C NMR: Peaks at δ 110–120 ppm (furan carbons) and δ 60–65 ppm (methanol carbon) .
  • IR: Strong O-H stretch at 3200–3400 cm⁻¹ and C-O-C (furan) at 1250–1300 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 204.22 (C₁₂H₁₂O₃) .

How can researchers optimize catalytic processes in the synthesis of this compound to enhance purity and scalability?

Q. Advanced Synthesis

  • Catalyst Optimization: Use silica-supported cobalt nanoparticles (5–10 nm) for higher surface area and reactivity. Catalyst loading of 2–5 wt% balances cost and efficiency .
  • Reaction Parameters:
    • Temperature: 80–100°C for optimal hydrogenation rates.
    • Pressure: 10–15 bar H₂ to minimize side reactions.
  • Purification: Gradient column chromatography (hexane:ethyl acetate, 8:2 to 6:4) removes residual catalysts and by-products .

What strategies are employed to synthesize and characterize derivatives of this compound for biological activity studies?

Q. Advanced Derivative Synthesis

  • Functionalization: Introduce substituents (e.g., halides, amines) via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Benzofuran Derivatives: Treat with ethanol-HCl to cyclize into 3-R-benzofurans, confirmed via X-ray crystallography (e.g., C–C bond lengths of 1.45–1.50 Å) .
  • Biological Assays: Test antimicrobial activity using disk diffusion (MIC values) or antioxidant capacity via DPPH radical scavenging assays .

When encountering contradictory data in NMR or mass spectrometry results, what steps should be taken to verify the structure of this compound?

Q. Data Contradiction Analysis

  • Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₂O₃, exact mass 204.22) .
  • Isotopic Patterns: Check for Cl/Br isotopes in mass spectra to rule out halogen contamination .
  • Crystallography: Resolve ambiguities via single-crystal X-ray diffraction (e.g., bond angles of 105–110° for the furan ring) .

In what ways is this compound utilized as an intermediate in the synthesis of complex organic molecules?

Q. Academic Applications

  • Polymer Chemistry: Acts as a monomer for furan-based polyesters via ring-opening polymerization .
  • Pharmaceuticals: Serves as a precursor for anti-inflammatory agents by functionalizing the methanol group into esters or ethers .
  • Material Science: Modifies surface properties of nanoparticles (e.g., Au NPs) through thiol-methanol interactions .

What are the challenges in achieving regioselectivity during the functionalization of this compound, and how can they be addressed?

Q. Advanced Reaction Design

  • Challenges: Competing reactions at the furan oxygen, phenyl ring, or methanol group.
  • Solutions:
    • Use directing groups (e.g., boronic esters) to steer electrophilic substitution to the para position of the phenyl ring .
    • Employ TEMPO-mediated oxidation to selectively convert the methanol group to a carbonyl .

How does the choice of solvent (e.g., methanol) impact the purification and analysis of this compound?

Q. Analytical Methodology

  • Purification: Methanol’s polarity aids in dissolving polar by-products during recrystallization. Avoid prolonged exposure to prevent esterification of the methanol group .
  • Chromatography: Use methanol:water (7:3) in reverse-phase HPLC for optimal retention (k’ ≈ 2.5) and peak symmetry .

What in vitro assays are recommended to assess the antimicrobial properties of this compound derivatives?

Q. Biological Research

  • Antimicrobial Testing:
    • Bacterial Strains: E. coli (Gram-negative) and S. aureus (Gram-positive) in broth microdilution assays (MIC range: 8–64 µg/mL) .
    • Fungal Strains: C. albicans via agar well diffusion (zone of inhibition >10 mm at 100 µg/mL) .

How can computational chemistry aid in predicting the reactivity and stability of this compound under various experimental conditions?

Q. Advanced Modeling

  • DFT Calculations: Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) and transition-state energies (ΔG‡ ≈ 25–30 kcal/mol for hydrogenation) .
  • Solvent Effects: COSMO-RS models simulate solubility in methanol/water mixtures (logP ≈ 2.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.